molecular formula C7H10BrClN2O B2782905 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride CAS No. 2241128-40-3

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride

Cat. No. B2782905
CAS RN: 2241128-40-3
M. Wt: 253.52
InChI Key: YEJKVGCZPYOHCA-UHFFFAOYSA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) and are categorically classified as primary, secondary, or tertiary depending on the number of carbon atoms attached to the nitrogen .


Synthesis Analysis

The synthesis of amines often involves reactions such as reductive amination, where a carbonyl group is reduced to an amine via an intermediate imine . Another common method is the reaction of an organometallic compound (like a Grignard reagent) with a nitro compound .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons. This lone pair makes amines basic and nucleophilic. The nitrogen atom is also capable of forming three bonds with other atoms, leading to the classification of amines as primary, secondary, or tertiary .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides and other functional groups .


Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. They are also polar and can participate in a variety of chemical reactions due to the presence of the lone pair of electrons on the nitrogen atom .

Scientific Research Applications

Neurotransmitter Research

The structure of EN300-6477070 bears similarity to neurotransmitters like serotonin and melatonin, which are crucial for various physiological states . This compound can be used to study the binding affinity to neurotransmitter receptors and understand the conformational flexibility that influences this binding. It’s also valuable for exploring the antioxidant properties of indole derivatives, which protect against peroxidation in biological systems .

Aerogel Synthesis

EN300-6477070 has been utilized in the synthesis of amine-modified spherical nanocellulose aerogels . These aerogels have potential applications in environmental technology, particularly for CO2 capture through covalent bonding. The introduction of the amine group via C–O–Si bonds between cellulose nanocrystal (CNC) and the compound is a key step in the fabrication process .

Formaldehyde Adsorption

This compound is part of a composite aerogel that shows promising results in the adsorption of formaldehyde . Such materials could be significant for improving indoor air quality and reducing exposure to this common volatile organic compound.

Antioxidant Efficacy Studies

Due to its structural similarity to other indole derivatives known for their free radical scavenger properties, EN300-6477070 can be instrumental in studying the stereoelectronic aspects that contribute to stabilization and antioxidant activity in biological systems .

Conformational Analysis

Researchers can use EN300-6477070 to perform conformational and stereoelectronic investigations . This includes scanning the conformational space using molecular dynamics and functional density calculations to understand the geometric and electronic properties of conformers .

Material Science

In material science, the compound’s ability to form bonds with CNC can be exploited to create new materials with unique properties, such as high porosity and specific surface area , which are desirable in various industrial applications .

Safety and Hazards

Amines can be hazardous and may cause harm if swallowed, inhaled, or if they come into contact with the skin. They may also cause eye damage. It’s important to handle them with appropriate safety measures .

Future Directions

The study of amines and their derivatives continues to be a vibrant field in chemistry, with applications ranging from medicine to materials science. Future research will likely focus on developing new synthetic methods, studying their biological activity, and exploring their use in the creation of new materials .

properties

IUPAC Name

3-(2-aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.ClH/c8-6-3-5(1-2-9)7(11)10-4-6;/h3-4H,1-2,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJKVGCZPYOHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride

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